molecular formula C20H22FN7 B5578899 6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B5578899
M. Wt: 379.4 g/mol
InChI Key: VMBKXMUODGBTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties . This specific compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), and it is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of this compound involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of this compound involves a 1,3,5-triazine ring substituted with various functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the sequential substitution of the chloride atom in cyanuric chloride using oxygen, nitrogen and sulfur centered nucleophiles .

Scientific Research Applications

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound, also referred to as FPMINT, is a novel inhibitor of ENTs and is more selective for ENT2 over ENT1 . ENTs are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy. The inhibition of ENTs can be significant in the development of treatments for various diseases, including cancer and cardiovascular diseases.

Neuroprotective and Anti-neuroinflammatory Agent

The compound’s derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases . This application is particularly promising for conditions such as Parkinson’s and Alzheimer’s disease.

Cancer Therapy

Due to its role as an ENT inhibitor, the compound has potential applications in cancer therapy. ENTs are involved in the transport of nucleoside and nucleoside analogues, which are important in chemotherapy . Modifying the compound could lead to more selective inhibitors that could improve cancer treatment efficacy.

Cardiovascular Disease Treatment

The compound’s ability to regulate extracellular adenosine levels makes it a candidate for the treatment of cardiovascular diseases. Adenosine plays a significant role in cardiovascular function, and ENT inhibitors have been explored for their therapeutic potential in this field .

Pharmacokinetic Enhancer

Piperazine, a component of the compound, is known to positively modulate the pharmacokinetic properties of drug substances. This suggests that the compound could be used to enhance the delivery and effectiveness of other drugs .

Antimicrobial and Antiviral Activities

Compounds with the 1,3,5-triazine structure have exhibited antimicrobial and antiviral activities. While specific studies on this compound are not detailed, its structural similarities suggest potential in this area .

Adenosine Receptor Regulation

By influencing the levels of extracellular adenosine, the compound may affect the adenosine receptors, which are involved in numerous physiological processes. This could have implications for therapies targeting the adenosine receptors .

Structure-Activity Relationship (SAR) Studies

SAR studies of the compound and its analogues provide insights into the molecular interactions and effects on ENTs. These studies are essential for designing more potent and selective inhibitors for therapeutic use .

Future Directions

The future directions for this compound could involve further studies to explore its selectivity towards ENT2 over ENT1, and its potential applications in the field of medicine, particularly in the treatment of conditions where the regulation of nucleotide synthesis and adenosine function is crucial .

properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7/c21-16-8-4-5-9-17(16)28-12-10-27(11-13-28)14-18-24-19(22)26-20(25-18)23-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBKXMUODGBTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.